GK470

cPLA2α inhibition arachidonic acid release cellular assay

GK470 (also known as AVX235; CAS 1621517-53-0) is a small-molecule thiazolyl ketone inhibitor of Group IVA cytosolic phospholipase A2 alpha (cPLA2α), the rate-limiting enzyme in the production of pro-inflammatory eicosanoids. Identified as the most potent inhibitor within its original series, GK470 exhibits an XI(50) of 0.011 mole fraction in mixed micelle assays and an IC50 of 300 nM in vesicle-based enzymatic assays.

Molecular Formula C21H27NO4S
Molecular Weight 389.51
CAS No. 1621517-53-0
Cat. No. B607644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGK470
CAS1621517-53-0
SynonymsGK470;  GK-470;  GK 470; 
Molecular FormulaC21H27NO4S
Molecular Weight389.51
Structural Identifiers
SMILESO=C(C1=CSC(C(COC2=CC=C(CCCCCCCC)C=C2)=O)=N1)OC
InChIInChI=1S/C21H27NO4S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)26-14-19(23)20-22-18(15-27-20)21(24)25-2/h10-13,15H,3-9,14H2,1-2H3
InChIKeyOUBSYDDAZYCDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GK470 (CAS 1621517-53-0): A Thiazolyl Ketone cPLA2α Inhibitor with Validated In Vivo Efficacy and Defined Selectivity Profile


GK470 (also known as AVX235; CAS 1621517-53-0) is a small-molecule thiazolyl ketone inhibitor of Group IVA cytosolic phospholipase A2 alpha (cPLA2α), the rate-limiting enzyme in the production of pro-inflammatory eicosanoids [1]. Identified as the most potent inhibitor within its original series, GK470 exhibits an XI(50) of 0.011 mole fraction in mixed micelle assays and an IC50 of 300 nM in vesicle-based enzymatic assays [1]. It demonstrates functional cellular activity by suppressing arachidonic acid release in SW982 fibroblast-like synoviocytes (IC50 = 0.6 μM) and has been validated in multiple in vivo disease models, including collagen-induced arthritis and patient-derived basal-like breast cancer xenografts, where it exerts both anti-inflammatory and anti-angiogenic effects [1][2].

Why GK470 Cannot Be Replaced by Generic cPLA2α Inhibitors or Close Analogs


Despite sharing a common molecular target, cPLA2α inhibitors exhibit pronounced divergence in selectivity, cellular potency, plasma stability, and in vivo efficacy that precludes simple interchangeability. While ultrapotent inhibitors such as pyrrophenone (IC50 = 4.2 nM) exist, their enzyme-level potency does not uniformly translate to superior in vivo performance or favorable selectivity windows [1]. Within the thiazolyl ketone series itself, structural modifications yield substantial differences: GK470 (AVX235) demonstrates 67% inhibition of arachidonic acid release at 1 μM with an EC50 of 0.38 μM, whereas the closely related analog GK401 achieves only 53% inhibition with an EC50 of 0.63 μM, and the optimized derivative GK420 (AVX420) reaches 97% inhibition with an EC50 of 0.09 μM [2]. Furthermore, GK470 exhibits a distinct selectivity fingerprint (86% inhibition of GVIA iPLA2; 41% inhibition of GV sPLA2) and plasma stability (60.6% remaining after 4 hours) that differentiates it from both earlier-generation compounds and next-generation leads [3]. These quantifiable differences in functional cellular activity, off-target engagement, and pharmacokinetic durability render GK470 a non-substitutable chemical entity for applications requiring its specific pharmacological profile.

GK470: Quantified Differentiation Versus Comparators in cPLA2α Inhibition


Functional Cellular Potency: GK470 Outperforms GK401 in Arachidonic Acid Release Inhibition

In a direct head-to-head comparison in IL-1β-stimulated SW982 synoviocytes, GK470 (AVX235) inhibited arachidonic acid release by 67 ± 4% at 1 μM with an EC50 of 0.38 μM (95% CI: 0.25 to 0.58 μM), demonstrating superior functional cellular activity relative to the structurally similar analog GK401, which achieved only 53 ± 6% inhibition with an EC50 of 0.63 μM (95% CI: 0.45 to 0.88 μM) [1]. The quantified difference of 14 percentage points in maximal inhibition at 1 μM and a 1.7-fold lower EC50 establishes GK470 as the more potent tool compound within this analog pair.

cPLA2α inhibition arachidonic acid release cellular assay thiazolyl ketone

Enzymatic Potency: GK470 Is the Most Potent Inhibitor Within the Original Thiazolyl Ketone Series

Within the original series of thiazolyl ketone cPLA2α inhibitors, GK470 was identified as the most potent compound. In a mixed micelle assay using a 1,2-dimyristoyl-sn-glycero-3-phosphomethanol substrate, GK470 exhibited an XI(50) value of 0.011 mole fraction, representing the lowest mole fraction required for 50% inhibition among all compounds tested in that series [1]. In a complementary vesicle-based assay, GK470 demonstrated an IC50 of 300 nM, confirming its potency across distinct in vitro assay formats [1].

cPLA2α enzymatic assay XI(50) IC50 mixed micelle

In Vivo Efficacy in Arthritis: GK470 Matches Methotrexate and Enbrel in Collagen-Induced Arthritis Models

In a prophylactic collagen-induced arthritis model, GK470 exhibited an anti-inflammatory effect comparable to the reference drug methotrexate, while in a therapeutic model, it demonstrated efficacy comparable to the biologic Enbrel (etanercept) [1]. In both models, GK470 significantly reduced plasma prostaglandin E2 (PGE2) levels, providing a pharmacodynamic readout of target engagement and downstream pathway inhibition [1].

collagen-induced arthritis in vivo anti-inflammatory PGE2

Selectivity Profile: GK470 Exhibits Moderate Off-Target Activity Against GVIA iPLA2 and GV sPLA2

At 0.091 mole fraction, GK470 inhibited cPLA2α by >90%, GVIA iPLA2 by 86%, and GV sPLA2 by 41%, with an XI(50) of 0.011 ± 0.005 for cPLA2α [1]. In contrast, the next-generation analog GK420 (AVX420) inhibited cPLA2α by 98% with an XI(50) of 0.0016 ± 0.0002, while showing 0% inhibition of GVIA iPLA2 and 46% inhibition of GV sPLA2 [1]. This selectivity differential is critical: GK470 retains substantial activity against GVIA iPLA2, whereas GK420 is highly selective for cPLA2α.

selectivity GVIA iPLA2 GV sPLA2 off-target

Plasma Stability: GK470 Demonstrates Moderate Stability Suitable for Acute In Vivo Studies

In human plasma stability assays, 60.6% of GK470 remained after 4 hours of incubation, and 10.5% remained after 20+ hours [1]. For comparison, the analog GK401 retained 69.3% at 4 hours and 16.3% at 20+ hours, while the more optimized GK420 retained 63.3% at 4 hours and 18.1% at 20+ hours [1]. GK470's plasma stability falls within an intermediate range among thiazolyl ketone analogs.

plasma stability pharmacokinetics in vivo human plasma

Chemical Tractability: GK470 Serves as the Optimized Scaffold for Next-Generation Thiazolyl Ketone Inhibitors

GK470 (AVX235) was selected as the starting point for the design and synthesis of a second generation of thiazolyl ketone cPLA2α inhibitors, ultimately yielding GK420 (AVX420), a more potent and selective lead with significant chemotherapeutic properties [1]. This demonstrates that GK470 possesses a tractable chemical scaffold amenable to systematic structure-activity relationship (SAR) exploration and further optimization.

scaffold medicinal chemistry lead optimization thiazolyl ketone

GK470: Recommended Research and Preclinical Application Scenarios Based on Validated Evidence


In Vivo Studies of Inflammatory Arthritis Where Small-Molecule cPLA2α Inhibition Is Required

GK470 is directly validated in both prophylactic and therapeutic collagen-induced arthritis models, demonstrating anti-inflammatory efficacy comparable to methotrexate and Enbrel, respectively, with significant reduction in plasma PGE2 levels [1]. This makes GK470 an appropriate tool compound for preclinical investigations of cPLA2α-dependent inflammatory pathways in rheumatoid arthritis and related autoimmune conditions.

Target Validation Studies in Triple-Negative Basal-Like Breast Cancer (BLBC) Focusing on Angiogenesis

GK470 (AVX235) has demonstrated significant anti-angiogenic effects in a patient-derived triple-negative BLBC xenograft model, including decreased tumor perfusion, reduced vessel volume fraction, and subsequent inhibition of tumor growth [2]. This in vivo validation supports the use of GK470 as a chemical probe to investigate cPLA2α-mediated vascular biology in aggressive breast cancer subtypes.

Medicinal Chemistry Campaigns Aimed at Optimizing Thiazolyl Ketone cPLA2α Inhibitors

GK470 serves as the foundational scaffold for second-generation thiazolyl ketone cPLA2α inhibitors, having been successfully optimized to yield GK420 (AVX420) with improved potency and selectivity [3]. Researchers engaged in structure-activity relationship (SAR) studies and lead optimization of cPLA2α inhibitors can utilize GK470 as a benchmark compound and synthetic starting point.

Cell-Based Studies of Dual cPLA2α/iPLA2 Inhibition

Given its selectivity profile—>90% inhibition of cPLA2α with concomitant 86% inhibition of GVIA iPLA2 at 0.091 mole fraction—GK470 is a suitable tool for investigating biological systems where simultaneous inhibition of both phospholipase A2 isoforms is of interest, whereas more selective analogs (e.g., GK420) are not [4].

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